molecular formula C10H16N2O2 B8115756 Ethyl 5-ethyl-1,4-dimethyl-1h-pyrazole-3-carboxylate

Ethyl 5-ethyl-1,4-dimethyl-1h-pyrazole-3-carboxylate

Cat. No.: B8115756
M. Wt: 196.25 g/mol
InChI Key: WHFIREOGRADLSY-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-1,4-dimethyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethyl-1,4-dimethyl-1H-pyrazole-3-carboxylate typically involves the reaction of 1,4-dimethylpyrazole with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, often scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-1,4-dimethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Ethyl 5-ethyl-1,4-dimethyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.

    Medicine: Pyrazole derivatives have shown potential in the development of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-ethyl-1,4-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
  • 1,3-Dimethyl-1H-pyrazole-5-carboxylate
  • Ethyl 1-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 5-ethyl-1,4-dimethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyrazole derivatives may not be as effective.

Properties

IUPAC Name

ethyl 5-ethyl-1,4-dimethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-8-7(3)9(11-12(8)4)10(13)14-6-2/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFIREOGRADLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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